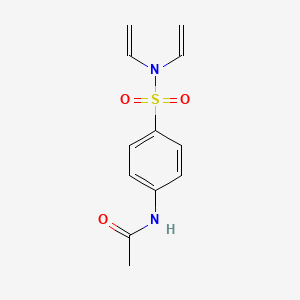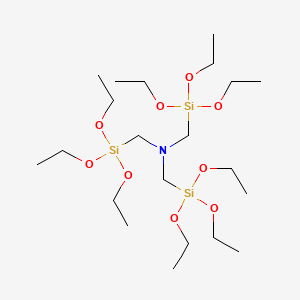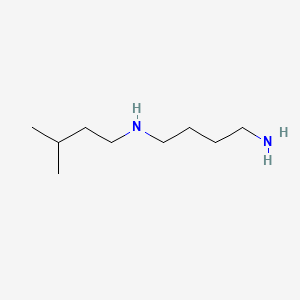
1,4-Butanediamine, N-isopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N-isopentyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane chain, with an isopentyl group attached to one of the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-isopentyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with isopentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 1,4-butanediamine attacks the carbon atom of the isopentyl halide, resulting in the formation of 1,4-Butanediamine, N-isopentyl-.
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N-isopentyl- often involves biocatalytic processes. For instance, the biocatalytic production of N-protected precursors of 1,4-butanediamine followed by deprotection steps can yield the desired compound . This method is advantageous due to its potential for high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N-isopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Butanediamine, N-isopentyl- has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.
Biochemistry: The compound is studied for its role in biochemical pathways and its potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, N-isopentyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine:
1,5-Pentamethylenediamine: Another diamine with a slightly longer carbon chain.
Uniqueness
1,4-Butanediamine, N-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
91391-22-9 |
|---|---|
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
N'-(3-methylbutyl)butane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)5-8-11-7-4-3-6-10/h9,11H,3-8,10H2,1-2H3 |
Clé InChI |
PWKFXMIDHMQCMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
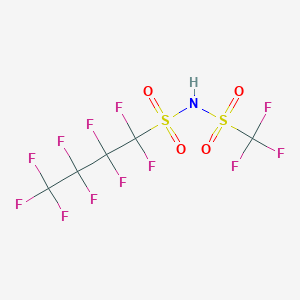
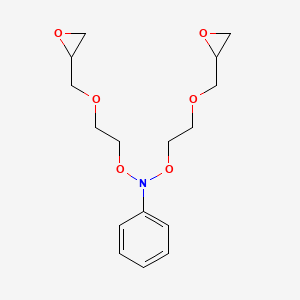
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)



